3-Methyl-1,4-diazepan-5-one
Overview
Description
3-Methyl-1,4-diazepan-5-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry of Diazepam and Related Compounds : Diazepam, a drug related to the 1,4-diazepine class, undergoes hydrolysis in alkaline medium to form various compounds, including those related to 3-Methyl-[1,4]diazepan-5-one. This has implications for the understanding of its stability and degradation pathways (Yang, 1998). Additionally, the reaction of diazepam in different pH solutions is studied for understanding the transformation of its metabolites (Yang, 1998).
Anti-tubercular Activity : Novel 1,4-diazepan-1-yl derivatives exhibit significant in vitro anti-tubercular activity against Mycobacterium tuberculosis strains, indicating potential applications in the development of new anti-tubercular drugs (Naidu et al., 2016).
Medicinal Applications in Dipeptidyl Peptidase IV Inhibitors : Optimization of 1,4-diazepan-2-one containing dipeptidyl peptidase IV inhibitors has led to the development of potent and selective inhibitors for the treatment of type 2 diabetes (Liang et al., 2007).
Diazepam Metabolites Study : The metabolites of diazepam, a benzodiazepine related to the 1,4-diazepine class, are characterized, helping in understanding the drug's metabolism and pharmacokinetics (Schwartz et al., 1967).
Crystal Structures and Docking Studies : The crystal structures and docking studies of 1,4-diazepine derivatives, including those related to 3-Methyl-[1,4]diazepan-5-one, have been reported, providing insights into their potential therapeutic applications (Velusamy et al., 2015).
Synthesis and Characterization of Derivatives : Various synthesis methods and characterizations of 1,4-diazepan-5-one derivatives are explored, highlighting the compound's versatility in chemical synthesis (Wlodarczyk et al., 2007).
Applications in HIV-1 Treatment : Research has been conducted on tricyclic pyridobenzo- and dipyridodiazepinones, which are novel non-nucleoside inhibitors of HIV-1 reverse transcriptase, indicating potential applications in HIV-1 treatment (Hargrave et al., 1991).
Properties
IUPAC Name |
3-methyl-1,4-diazepan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-4-7-3-2-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADMZMQSLDBVJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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